molecular formula C27H24N4O B11209078 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11209078
M. Wt: 420.5 g/mol
InChI Key: WPGMNPHULKKSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key substituents:

  • Position 7: A 4-ethoxyphenyl group, introducing electron-donating and lipophilic properties.
  • Position 5: A phenyl group, contributing aromatic interactions.
  • Position 4: An N-(4-methylphenyl)amine, modulating solubility and target binding.

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4O/c1-3-32-23-15-13-22(14-16-23)31-17-24(20-7-5-4-6-8-20)25-26(28-18-29-27(25)31)30-21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,28,29,30)

InChI Key

WPGMNPHULKKSBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reactions

The pyrrolo[2,3-d]pyrimidine scaffold is efficiently constructed via one-pot, three-component reactions. Arylglyoxals (e.g., 4-ethoxybenzaldehyde derivatives), 6-amino-1,3-dimethyluracil, and barbituric acid derivatives react in ethanol with tetrabutylammonium bromide (TBAB, 5 mol%) at 50°C. This method achieves yields >85% within 4–6 hours, leveraging in situ cyclization and avoiding intermediate isolation. Key advantages include:

  • Mild conditions : Ethanol solvent and moderate temperatures minimize side reactions.

  • Broad substrate scope : Aryl groups at N-7 (e.g., 4-ethoxyphenyl) are introduced during the cyclization step.

Alternative Core Assembly via Iodination and Cyclization

A patent outlines a four-step route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate. Starting from ethyl 2-cyano-4,4-diethoxybutanoate, sequential hydrolysis, cyclization with ammonium acetate, and chlorination using POCl3 yield the core structure in 72% overall purity. While optimized for industrial-scale production, this method requires rigorous temperature control during cyclization (60–80°C).

Functionalization at N-7 and C-5 Positions

N-7 Alkylation with 4-Ethoxyphenyl Groups

Nucleophilic substitution at N-7 is achieved using 4-ethoxybenzyl bromide or tosylate. For example, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with 4-ethoxybenzyl bromide in dry DMF at 70°C with Cs2CO3, yielding 7-(4-ethoxyphenyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in 74% yield. Critical parameters:

  • Base selection : Cs2CO3 outperforms K2CO3 due to enhanced solubility in polar aprotic solvents.

  • Solvent purity : Anhydrous DMF prevents hydrolysis of the alkylating agent.

C-5 Arylation via Suzuki-Miyaura Coupling

The iodinated intermediate undergoes Suzuki coupling with phenylboronic acid. Using Pd(PPh3)4 (5 mol%) and Na2CO3 in dioxane/water (4:1) at 90°C, the C-5 phenyl group is introduced with >80% yield. Key considerations:

  • Protecting groups : The 4-amine must be protected (e.g., as a tert-butoxycarbonyl derivative) to prevent side reactions.

  • Catalyst efficiency : Pd(PPh3)4 ensures regioselectivity at C-5 over other positions.

Optimization and Purification Strategies

Reaction Condition Comparison

StepMethodYield (%)Catalyst/SolventReference
Core formationOne-pot multicomponent85–90TBAB/ethanol
N-7 alkylationCs2CO3-mediated74Cs2CO3/DMF
C-5 arylationSuzuki coupling80Pd(PPh3)4/dioxane
C-4 aminationSNAr with HCl68HCl/n-butanol

Chromatographic Purification

Final purification employs silica gel chromatography with gradient elution (chloroform → 60% ethyl acetate/chloroform). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water).

Challenges and Mitigation

  • Byproduct formation : Competing N-3 alkylation during N-7 substitution is minimized using bulky bases (e.g., Cs2CO3).

  • Iodine retention : Residual iodine in C-5 intermediates is removed via activated charcoal treatment .

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets. This detailed article explores its applications, focusing on scientific research findings and case studies related to its biological activity and chemical properties.

Antitumor Activity

Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. A study synthesized various derivatives and demonstrated that certain compounds exhibited significant anti-tumor effects by inhibiting VEGFR-2 activity. For instance, compounds derived from similar scaffolds showed improved potency compared to established standards like semaxanib, indicating the potential of this class of compounds in cancer therapy .

Protein Kinase Inhibition

The compound's structural features suggest it may inhibit protein kinases, which are key regulators in many cellular processes. Recent studies have focused on synthesizing variants of pyrrolo[2,3-d]pyrimidine to evaluate their efficacy against different protein kinases. The results have shown promising activity against multiple receptor tyrosine kinases (RTKs), suggesting that this compound could be a valuable lead in developing new kinase inhibitors .

Antiangiogenic Properties

The antiangiogenic properties of pyrrolo[2,3-d]pyrimidine derivatives make them candidates for treating diseases characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy. By targeting VEGFR-2 and other angiogenesis-related pathways, these compounds may help in developing therapies aimed at controlling tumor growth and metastasis .

Synthesis and Structure-Activity Relationship (SAR) Studies

Ongoing research involves synthesizing various derivatives of the base compound to explore their structure-activity relationships (SAR). Understanding how modifications affect biological activity can lead to the identification of more potent compounds with fewer side effects. For example, substituting different functional groups on the phenyl rings has been shown to alter the binding affinity and selectivity for specific targets .

Case Study 1: VEGFR-2 Inhibition

In a controlled study involving a series of synthesized pyrrolo[2,3-d]pyrimidine derivatives, several compounds were tested for their ability to inhibit VEGFR-2. The results indicated that specific substitutions significantly enhanced inhibitory potency compared to standard treatments. Notably, one derivative was found to be over 100 times more effective than semaxanib in inhibiting tumor growth in vivo .

Case Study 2: Kinase Selectivity

Another study investigated the selectivity of these compounds against various kinases involved in cancer progression. The findings revealed that certain derivatives exhibited selective inhibition against specific RTKs while sparing others, suggesting a tailored approach for targeting cancer cells with minimal impact on normal cells .

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating B-cell signaling pathways . This inhibition can lead to reduced inflammation and tumor growth .

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Molecular Weight logP Biological Activity Reference
Target Compound 4-Ethoxyphenyl 440.93 (calc) ~6.88† Kinase inhibition (predicted)
7-(4-Methylphenyl)-5-phenyl derivative 4-Methylphenyl 390.49 6.51 AKT1 inhibition
7-Benzyl-4-methyl derivatives Benzyl 402.40–440.93 5.62–7.0 Antitumor (IC50: 0.1–10 µM)
4-Chloro-7-(4-ethoxyphenyl) analog 4-Ethoxyphenyl 349.82 N/A Intermediate for further synthesis

Key Observations :

  • Benzyl-substituted analogs (e.g., compounds 6–10 in ) show antitumor activity, suggesting that bulkier groups at position 7 may enhance cytotoxicity .

N4-Substituent Modifications

Compound Name N4-Substituent Molecular Weight logP Activity Notes Reference
Target Compound 4-Methylphenyl 440.93 ~6.88† Predicted kinase selectivity
K405-1049 3-Chloro-4-methoxyphenyl 440.93 6.888 Included in anticancer libraries
N4-(4-Methoxyphenyl) analog 4-Methoxyphenyl 241.11 3.73 Moderate solubility, lower logP
N4-(3-Bromo-4-chlorophenyl) analog 3-Bromo-4-chlorophenyl 279.02 4.5 Enhanced halogen bonding potential

Key Observations :

  • The 4-methylphenyl substituent in the target compound balances lipophilicity and steric effects, whereas halogenated analogs (e.g., K405-1049) may improve target binding through halogen bonding .
  • Methoxy groups (e.g., compound 6 in ) reduce logP, suggesting tunable solubility via polar substituents .

Group Retention and Modifications

All compared compounds retain the 5-phenyl group , critical for π-π stacking in kinase binding pockets. Modifications here are rare in the literature, underscoring its structural importance .

Pharmacological and Physicochemical Properties

Antitumor Activity

  • Benzyl-substituted derivatives () exhibit IC50 values in the low micromolar range (0.1–10 µM) against various cancer cell lines, with activity influenced by substituent electronics .
  • K405-1049 () is included in anticancer libraries, though specific activity data for the target compound remains undisclosed .

Solubility and logP

  • The target compound’s logP ~6.88 (similar to K405-1049) suggests high lipophilicity, which may limit aqueous solubility but enhance tissue penetration .

Biological Activity

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, biological activity, and relevant case studies.

Molecular Formula: C25H27N5
Molecular Weight: 397.5 g/mol
IUPAC Name: this compound
Canonical SMILES: CCN1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. The formation of the pyrrolo[2,3-d]pyrimidine core is crucial, followed by the introduction of various substituents such as ethoxy and methyl groups. For instance, a common synthetic route includes cyclization reactions and subsequent modifications to achieve the desired structure.

The biological activity of this compound primarily involves its role as a kinase inhibitor . It interacts with specific protein kinases that are pivotal in regulating cellular processes such as growth and differentiation. By inhibiting these kinases, the compound can suppress tumor growth and induce apoptosis in cancer cells .

Biological Activity

The compound exhibits a range of biological activities that are significant in medicinal chemistry:

  • Anticancer Activity:
    • Mechanism: Inhibition of key signaling pathways involved in cancer cell proliferation.
    • Case Study: A derivative showed potent inhibition of interleukin 6 secretion in BEAS-2B cells, indicating anti-inflammatory and anticancer potential .
  • Kinase Inhibition:
    • Target Kinases: Janus kinases (JAK), which are implicated in various immune-related diseases and cancers.
    • Research Findings: Compounds structurally similar to this one have been shown to modulate JAK activity effectively, leading to therapeutic applications in treating myeloid proliferative disorders and skin diseases .
  • Cell Signaling Modulation:
    • The compound's ability to affect cell signaling pathways makes it a candidate for further research in drug development targeting various diseases.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other pyrrolo[2,3-d]pyrimidine derivatives.

Compound NameTarget KinaseActivity LevelReference
Compound AJAKHigh
Compound BVEGFRModerate
This compoundJAKHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a chloropyrimidine intermediate with 4-methylaniline. Key steps include:

  • Step 1 : Preparation of 4-chloro-6-(4-ethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (similar to , Section 2.5.1).
  • Step 2 : Coupling with 4-methylaniline under reflux in anhydrous ethanol or DMF, using triethylamine as a base. Optimal yields (~85%) are achieved with a 1:3 molar ratio of chloropyrimidine to amine, as demonstrated in analogous syntheses .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/DMSO mixtures improve purity (>99% by HPLC) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography resolves the dihedral angles between the pyrrolopyrimidine core and substituents, critical for understanding steric effects. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the conformation, as seen in related pyrimidine derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) identifies substituent orientations. For example, the 4-ethoxyphenyl group shows distinct aromatic proton splitting (δ 7.02–7.73 ppm) and methoxy signals (δ 3.80 ppm) .
  • DFT calculations predict electron density distribution, highlighting electrophilic regions (e.g., pyrimidine N3) for reactivity studies .

Advanced Research Questions

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in modulating biological targets?

  • Methodology :

  • Systematic substitution : Replace the 4-ethoxyphenyl or 4-methylphenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. For example, replacing the ethoxy group with methoxy (as in ) alters π-π stacking with target proteins .
  • Biological assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent effects with IC₅₀ values. demonstrates how pyrrolopyrimidine derivatives inhibit tubulin polymerization via hydrophobic interactions with the colchicine binding site .
  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, prioritizing substituents that enhance hydrogen bonding (e.g., -NH groups) or van der Waals contacts .

Q. How can contradictory data on the compound’s biological activity across assays be resolved?

  • Methodology :

  • Orthogonal assays : If a compound shows high potency in cell-free kinase assays (e.g., IC₅₀ = 50 nM) but low efficacy in cell-based models, assess membrane permeability via PAMPA or Caco-2 assays. Poor solubility or efflux pump activity (e.g., P-glycoprotein) may explain discrepancies .
  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects. For example, notes that pyrrolopyrimidines exhibit antiangiogenic activity at low doses but cytotoxicity at higher doses .
  • Model systems : Compare 2D vs. 3D cell cultures or patient-derived xenografts (PDX) to evaluate tumor microenvironment influences .

Q. What experimental designs are recommended for evaluating therapeutic potential in oncology?

  • Methodology :

  • In vitro :
  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293).
  • Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., PARP cleavage, caspase-3 activation) .
  • In vivo :
  • Xenograft models : Administer the compound (e.g., 25 mg/kg, oral gavage) to nude mice with subcutaneous tumors. Monitor tumor volume and biomarkers (e.g., CD31 for angiogenesis) .
  • PK/PD studies : Measure plasma half-life (LC-MS/MS) and tissue distribution to optimize dosing regimens .

Key Considerations for Researchers

  • Toxicity profiling : Use Ames tests (mutagenicity) and hERG binding assays (cardiotoxicity) early in development .
  • Crystallographic data : Deposit structures in the Cambridge Structural Database (CSD) to aid SAR analysis .
  • Data reproducibility : Validate findings across ≥3 independent experiments with statistical rigor (e.g., ANOVA, p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.